![molecular formula C19H22N2O3 B5541039 2-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5541039.png)
2-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide
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Description
Synthesis Analysis
The synthesis of "2-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide" involves the preparation of benzamide derivatives with various N-4 substituents, demonstrating potent in vivo gastric emptying activity. These compounds are synthesized to evaluate their gastrokinetic activity, with certain derivatives showing high potency without dopamine D2 receptor antagonistic activity, indicating a selective mechanism of action (Kato et al., 1992). Another study focused on the preparation of compounds with a 4-substituted 2-(aminomethyl)morpholine group, highlighting the importance of specific substituents on the benzyl group in enhancing activity (Kato et al., 1991).
Molecular Structure Analysis
A detailed molecular structure analysis of a related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, showcases the significance of crystallography in understanding the compound's geometry and potential interaction with biological targets. This analysis revealed its inhibitory capacity against cancer cell proliferation (Lu et al., 2017).
Scientific Research Applications
Pharmacological and Therapeutic Research
Benzamide derivatives, such as metoclopramide and cisapride, have been studied for their pharmacological properties and clinical use in treating gastrointestinal disorders. These studies highlight the potential of benzamide analogs in facilitating or restoring motility across the gastrointestinal tract, enhancing acetylcholine release, and showing specificity in action devoid of central depressant or antidopaminergic effects (Pinder et al., 2012; McCallum et al., 2012).
Environmental and Ecotoxicological Studies
Research on alkylphenol ethoxylates and their degradation products, such as nonylphenol, has shed light on the environmental fate and behavior of certain chemical compounds. These studies contribute to understanding the potential environmental impact and persistence of chemical pollutants (Ying et al., 2002).
Antimicrobial Properties
Benzofuran and its derivatives have been identified as promising structures for developing new antimicrobial agents. These compounds have shown a wide range of biological and pharmacological applications, including treating skin diseases and potential antimicrobial activity, highlighting the versatility of such chemical structures in drug discovery (Hiremathad et al., 2015).
properties
IUPAC Name |
2-ethoxy-N-(4-morpholin-4-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-2-24-18-6-4-3-5-17(18)19(22)20-15-7-9-16(10-8-15)21-11-13-23-14-12-21/h3-10H,2,11-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSYJINRBNJAOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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